molecular formula C30H36N4O5 B14996887 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide

Cat. No.: B14996887
M. Wt: 532.6 g/mol
InChI Key: PWSAESAOUMEHHU-UHFFFAOYSA-N
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Description

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a cyclohexenyl group, and a benzamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide involves multiple steps. One of the key intermediates, 2-(1-cyclohexenyl)ethylamine, can be synthesized through a five-step continuous flow process starting from cyclohexanone . This process includes chemical transformations such as reduction, amination, and cyclization, with in-line separation and without intermediate purification.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the continuous flow synthesis method to ensure high yield and purity. The use of automated systems and in-line separation techniques would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Cyclohexenyl Amines: Compounds featuring cyclohexenyl groups and amine functionalities.

    Benzamide Derivatives: Compounds with benzamide moieties.

Uniqueness

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide is unique due to its combination of a quinazolinone core, cyclohexenyl group, and benzamide moiety

Properties

Molecular Formula

C30H36N4O5

Molecular Weight

532.6 g/mol

IUPAC Name

4-[[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C30H36N4O5/c1-39-19-7-17-32-28(36)24-14-12-23(13-15-24)20-34-29(37)25-10-5-6-11-26(25)33(30(34)38)21-27(35)31-18-16-22-8-3-2-4-9-22/h5-6,8,10-15H,2-4,7,9,16-21H2,1H3,(H,31,35)(H,32,36)

InChI Key

PWSAESAOUMEHHU-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4

Origin of Product

United States

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